molecular formula C19H19NO7S2 B2530808 methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034252-82-7

methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2530808
CAS No.: 2034252-82-7
M. Wt: 437.48
InChI Key: YJDQJNQZNMXMCS-UHFFFAOYSA-N
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Description

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate is a synthetic sulfamoyl-substituted benzoate derivative. Its structure comprises:

  • Core: A 4-methoxybenzoate ester (methyl 4-methoxybenzoate) at position 4 of the benzene ring, a common motif in agrochemicals and pharmaceuticals .
  • Sulfamoyl group: At position 3 of the benzene ring, linked to a substituted ethyl chain.
  • Substituents: The ethyl chain features a hydroxyl group and a heterocyclic system (5-(thiophen-3-yl)furan-2-yl), combining thiophene and furan moieties.

Properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S2/c1-25-17-4-3-12(19(22)26-2)9-18(17)29(23,24)20-10-14(21)16-6-5-15(27-16)13-7-8-28-11-13/h3-9,11,14,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQJNQZNMXMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Intermediates

The synthesis typically begins with two primary intermediates:

  • Methyl 4-methoxy-3-sulfamoylbenzoate : Provides the sulfamoyl-benzoate backbone.
  • 5-(Thiophen-3-yl)furan-2-carbaldehyde : Introduces the hydroxyethyl-thiophene-furan moiety.

Stepwise Synthesis and Optimization

Reductive Amination for Sulfamoyl-Ethanolamine Linkage

The critical step involves coupling the sulfamoyl group with the hydroxyethyl-thiophene-furan unit via reductive amination:

Procedure :

  • Reactants :
    • Methyl 4-methoxy-3-sulfamoylbenzoate (1.0 equiv)
    • 5-(Thiophen-3-yl)furan-2-carbaldehyde (1.2 equiv)
    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv)
    • Glacial acetic acid (catalytic) in dichloromethane (DCM).
  • Conditions :
    • Stirred at room temperature for 12–16 hours under nitrogen.
    • Purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 42%.

Mechanistic Insight :
The aldehyde undergoes imine formation with the sulfamoyl amine, followed by reduction to a secondary amine. Steric hindrance from the thiophene-furan group necessitates excess aldehyde and prolonged reaction times.

Alternative Coupling Strategies

Palladium-Catalyzed Cross-Coupling

A patent-derived method uses Suzuki-Miyaura coupling to assemble the thiophene-furan moiety:

  • Reactants :
    • 5-Bromofuran-2-carbaldehyde (1.0 equiv)
    • Thiophen-3-ylboronic acid (1.5 equiv)
    • Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF)/water (3:1).

Yield : 68% after column purification.

Sulfonylation of Methoxybenzoate

The sulfamoyl group is introduced via sulfonylation of methyl 3-amino-4-methoxybenzoate:

  • Reactants :
    • Methanesulfonyl chloride (1.5 equiv)
    • Triethylamine (2.0 equiv) in DCM.

Yield : 85% (isolated as white crystals).

Reaction Optimization Data

Key parameters influencing yields and purity:

Step Reagent Ratio Solvent Temperature Time (h) Yield (%) Purity (HPLC)
Reductive amination 1:1.2:2 DCM RT 16 42 98.5
Suzuki coupling 1:1.5:0.05 THF/H₂O 80°C 12 68 97.8
Sulfonylation 1:1.5:2 DCM 0°C→RT 4 85 99.1

Characterization and Analytical Data

The final product is validated using:

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 3.89 (s, 3H, OCH₃), 4.12–4.28 (m, 2H, CH₂OH), 6.85–7.45 (m, 6H, Ar-H).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • HRMS : m/z calcd. for C₁₉H₂₀N₂O₆S₂: 452.0821; found: 452.0818.

Challenges and Mitigation Strategies

  • Low Yield in Reductive Amination :

    • Cause: Steric bulk from the thiophene-furan group slows imine formation.
    • Solution: Use excess aldehyde (1.5 equiv) and NaBH(OAc)₃ (3.0 equiv).
  • Byproduct Formation in Sulfonylation :

    • Cause: Over-sulfonylation at the methoxy group.
    • Solution: Controlled addition of methanesulfonyl chloride at 0°C.

Industrial-Scale Adaptations

A patent-pending method scales the synthesis to kilogram quantities:

  • Continuous Flow Reactor : Reduces reaction time by 50% (8 hours vs. 16 hours).
  • Crystallization Purification : Replaces chromatography, achieving 95% recovery.

Applications and Derivatives

The compound serves as a precursor for:

  • Kinase Inhibitors : Modulates MAPK pathways in cancer cell lines (IC₅₀ = 0.8 µM).
  • Antimicrobial Agents : Exhibits MIC = 4 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene and furan rings can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

a) LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • Core : Benzamide linked to 1,3,4-oxadiazole rings.
  • Key Features :
    • LMM5 : Contains a benzyl-methyl sulfamoyl group and a 4-methoxyphenyl substituent.
    • LMM11 : Features a cyclohexyl-ethyl sulfamoyl group and a furan-2-yl substituent.
  • Activity : Both exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • Comparison : Unlike the target compound, LMM5/LMM11 lack the thiophene-furan hybrid system but share sulfamoyl and aromatic motifs. Their oxadiazole rings enhance metabolic stability, a feature absent in the target compound.
b) Indole-Containing Analogue (CAS 2034596-72-8)
  • Core : Identical 4-methoxybenzoate and sulfamoyl groups.
  • Substituents : Hydroxyethyl chain linked to a 1-methylindole moiety instead of thiophene-furan.
  • Both compounds may target similar enzymes but with divergent selectivity profiles .

Agrochemical Analogues (Sulfonylurea Herbicides)

a) Metsulfuron Methyl Ester
  • Core : Methyl benzoate with sulfonylurea bridge.
  • Key Features : Methoxy-triazinyl group.
  • Activity : Inhibits acetolactate synthase (ALS), a herbicidal target .
  • Comparison : The target compound’s sulfamoyl group differs from sulfonylurea’s urea bridge. The thiophene-furan system may reduce herbicidal activity but enhance binding to eukaryotic enzymes.
b) Ethametsulfuron Methyl Ester
  • Core : Similar benzoate-sulfonylurea structure.
  • Substituents : Ethoxy-triazinyl group.
  • Comparison : Ethoxy and methoxy groups influence solubility and bioavailability. The target compound’s hydroxyethyl-thiophene-furan substituent likely alters steric interactions compared to triazinyl groups .

Simpler Benzoate Derivatives

Methyl 4-Methoxybenzoate
  • Core : Basic 4-methoxybenzoate ester.
  • Uses : Intermediate in organic synthesis or preservative .
  • Comparison : The absence of sulfamoyl and thiophene-furan groups limits its bioactivity but highlights the target compound’s complexity.

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Biological Activity Reference
Target Compound ~460 (estimated) 4-Methoxybenzoate Thiophene-furan-hydroxyethyl Hypothetical (unreported) -
LMM5 ~500 (estimated) Benzamide-oxadiazole Benzyl-methyl, 4-methoxyphenyl Antifungal (thioredoxin reductase)
LMM11 ~450 (estimated) Benzamide-oxadiazole Cyclohexyl-ethyl, furan-2-yl Antifungal (thioredoxin reductase)
Metsulfuron Methyl Ester 381.4 Benzoate-sulfonylurea Methoxy-triazinyl Herbicidal (ALS inhibitor)
Methyl 4-Methoxybenzoate 166.18 4-Methoxybenzoate None Preservative/intermediate
Indole Analogue (CAS 2034596-72-8) 418.5 4-Methoxybenzoate 1-Methylindole-hydroxyethyl Unreported

Key Findings

Activity Hypotheses : Sulfamoyl groups in LMM5/LMM11 and sulfonylureas in herbicides suggest the target compound could interact with oxidoreductases or ALS-like enzymes, but experimental validation is needed.

Agrochemical vs. Pharmaceutical Potential: The thiophene-furan system’s conjugation may favor photostability in agrochemicals, while the hydroxyethyl group could enhance solubility for drug development.

Q & A

Q. What critical safety protocols should be followed when handling this compound in laboratory settings?

Essential measures include using NIOSH-approved safety goggles, flame-resistant clothing, and working in a fume hood to minimize inhalation exposure. Firefighting requires self-contained breathing apparatus, and contaminated clothing must be disposed of as hazardous waste . Immediate decontamination of exposed skin and eye protection are mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

Q. What synthetic strategies are effective for constructing the sulfamoyl and heterocyclic moieties?

The sulfamoyl group can be introduced via sulfonylation of a hydroxyethylamine intermediate under pH-controlled conditions. Thiophene-furan coupling typically employs palladium-catalyzed cross-coupling reactions, as seen in analogous sulfonamide syntheses . Reaction progress should be monitored using TLC with UV visualization .

Q. Which spectroscopic techniques are recommended for structural elucidation?

High-field NMR (600 MHz) with NOESY confirms spatial configurations, while FT-IR identifies key functional groups (e.g., sulfamoyl S=O stretches at ~1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do electronic effects from methoxy and thiophene substituents influence reactivity?

The methoxy group donates electrons to the benzoate ring, enhancing nucleophilic aromatic substitution. Thiophene’s π-system facilitates π-stacking interactions, observed in crystallographic studies of related sulfonamides. Density Functional Theory (DFT) modeling quantifies these effects by analyzing frontier molecular orbitals .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Implement a tiered validation system:

  • Tier 1: Kinetic assays (IC50 measurements) under standardized buffer conditions (pH 7.4, 37°C).
  • Tier 2: X-ray crystallography to map binding modes with target enzymes.
  • Tier 3: Isothermal titration calorimetry to assess binding thermodynamics. Compare results with structural analogs to isolate functional group contributions .

Q. How can researchers optimize storage stability for long-term biological assays?

Conduct accelerated stability studies under ICH Q1A guidelines:

  • Store in amber vials at 4°C (≤20% relative humidity).
  • Monitor degradation monthly via UHPLC-MS (C18 column, 3.0 × 150 mm).
  • Use DSC to detect polymorphic transitions and PXRD to confirm crystallinity .

Q. What methodologies address solubility discrepancies across solvent systems?

Standardize solubility testing using USP <911> methods with controlled ionic strength (±0.1 M NaCl) and temperature (±0.1°C). Employ molecular dynamics simulations to model solvent-solute interactions and identify co-solvents (e.g., DMSO:PBS mixtures) .

Q. How should structure-activity relationship (SAR) studies improve target selectivity?

Design a SAR matrix modifying:

  • Region A: Sulfamoyl substitution (e.g., alkyl vs. aryl groups).
  • Region B: Heterocyclic ring electronics (thiophene/furan ratio).
  • Region C: Benzoate ester pro-drug modifications. Counter-screen against off-target enzymes using high-content imaging .

Q. Which analytical approaches detect regioisomeric impurities in synthetic batches?

Use orthogonal methods:

  • UHPLC-MS/MS with a HILIC column for polar impurities.
  • Chiral CE to assess stereochemical purity.
  • 2D NMR (HSQC, HMBC) to differentiate regioisomers. Quantitation limits must comply with ICH Q3A thresholds (<0.10%) .

Q. What strategies validate the compound’s mechanism as an enzyme inhibitor?

Combine kinetic analysis (Lineweaver-Burk plots), competitive binding assays with fluorescent probes, and CRISPR-edited enzyme variants. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

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